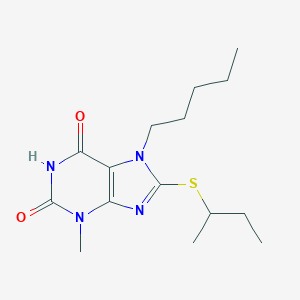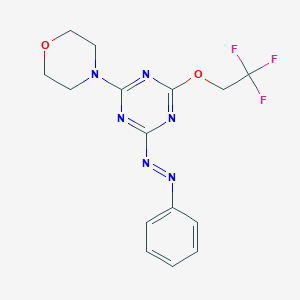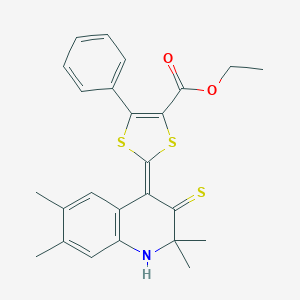
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a potent inhibitor of phosphodiesterase-4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
Mechanism of Action
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exerts its effects by inhibiting PDE4, which is responsible for the breakdown of cAMP. cAMP is a key signaling molecule that regulates a variety of physiological processes, including inflammation, immune response, and cognitive function. By inhibiting PDE4, this compound increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been found to reduce inflammation in the lungs of mice with asthma and COPD, as well as improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-depressant effects in rodent models of depression. Additionally, this compound has been found to have a favorable safety profile and does not appear to have any significant side effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its potent and selective inhibition of PDE4. This makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as asthma and COPD. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential as a cognitive enhancer and anti-depressant. This compound has shown promising results in animal models, and further research is needed to determine its potential for human use. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for widespread use in research.
Synthesis Methods
The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves a series of chemical reactions that require technical expertise and specialized equipment. The initial step involves the reaction of 2,6-dioxopurine with 3-methyl-1-butylamine in the presence of a base catalyst to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine. The second step involves the reaction of the resulting compound with sulfuric acid to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine sulfate. The final step involves the reaction of the sulfate salt with sodium hydroxide to yield this compound.
Scientific Research Applications
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its role as a PDE4 inhibitor. PDE4 inhibitors have been shown to have anti-inflammatory, anti-depressant, and cognitive-enhancing effects. This compound has been found to be a potent PDE4 inhibitor and has shown promising results in preclinical studies for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders, such as Alzheimer's disease and depression.
properties
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415846.png)
![2-(4-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415847.png)
![4-Methylbenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415848.png)
![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)

![(4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B415853.png)

![1-[(4-Bromophenyl)sulfonyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B415855.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B415861.png)
![Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415863.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B415866.png)
![8-chloro-2-(4-ethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415869.png)